molecular formula C15H24Cl2N2 B1446521 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride CAS No. 1263378-31-9

2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride

Cat. No. B1446521
M. Wt: 303.3 g/mol
InChI Key: NTQZSQQGKOLRST-UHFFFAOYSA-N
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Description

2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride is a chemical compound with the CAS Number: 1263378-31-9 . It has a molecular weight of 303.27 .


Molecular Structure Analysis

The InChI code for 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride is 1S/C15H22N2.2ClH/c1-2-4-13 (5-3-1)11-17-9-7-14-10-16-8-6-15 (14)12-17;;/h1-5,14-16H,6-12H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride is a white solid . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Homogeneous Catalysis

Research has shown the efficiency of iridium complexes bearing a functional bipyridonate ligand in the homogeneous perdehydrogenation and perhydrogenation of saturated and aromatic bicyclic N-heterocycles, including compounds similar to 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride. This catalytic process involves the release and uptake of hydrogen molecules, demonstrating potential applications in chemical synthesis and hydrogen storage technologies (Fujita et al., 2014).

Organic Synthesis and Chemical Transformations

Several studies have explored the synthesis and functionalization of naphthyridine derivatives, highlighting their versatility in organic synthesis. For instance, a palladium-catalyzed coupling-annulation reaction has been developed to synthesize benzo[b][1,6]naphthyridines from 2-chloroquinoline-3-carbonitriles, showcasing an unusual mode of cyclization (Kumar et al., 2017). Additionally, diiron complexes based on naphthyridine ligands have been synthesized to model the non-heme diiron cores in O2-activating enzymes, suggesting applications in biomimetic catalysis (Kuzelka et al., 2003).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potential of naphthyridine derivatives has been investigated, with certain compounds showing inhibitory action against efflux pumps in multiresistant Staphylococcus aureus strains. This highlights their potential as novel antimicrobial agents (Oliveira-Tintino et al., 2020).

Pharmaceutical Applications

The synthesis and evaluation of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as HIV integrase inhibitors demonstrate the pharmaceutical relevance of naphthyridine compounds. These inhibitors exhibit potent antiviral activity in cellular assays, underscoring their potential in HIV treatment strategies (Boros et al., 2009).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-benzyl-2,3,4,4a,5,7,8,8a-octahydro-1H-2,6-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17;;/h1-5,14-16H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQZSQQGKOLRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
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2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
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2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
Reactant of Route 6
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride

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